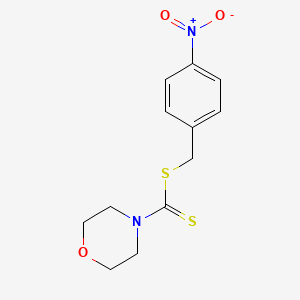

4-Nitrobenzyl morpholine-4-carbodithioate

Description

Properties

IUPAC Name |

(4-nitrophenyl)methyl morpholine-4-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEUXOYPPBYZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-Nitrobenzyl Halide

The starting point often involves the synthesis of 4-nitrobenzyl chloride or bromide , achieved by chlorination or bromination of 4-nitrobenzyl alcohol, which is prepared via nitration of toluene derivatives or other aromatic nitration methods.

| Reaction | Conditions | Reference/Notes |

|---|---|---|

| 4-Nitrobenzyl alcohol + SOCl₂ | Reflux in presence of catalytic DMF | Common method for converting alcohol to halide |

Step 2: Nucleophilic Substitution with Morpholine

The halogenated intermediate reacts with morpholine to form 4-nitrobenzyl morpholine via nucleophilic substitution:

4-Nitrobenzyl halide + Morpholine → 4-Nitrobenzyl morpholine + HX

- Conditions: Reflux in polar aprotic solvents like acetone or acetonitrile, often with catalytic amounts of base or in the presence of potassium carbonate to facilitate the substitution.

Step 3: Formation of the Carbodithioate

The key step involves introducing the carbodithioate group. This is achieved by reacting 4-nitrobenzyl morpholine with carbon disulfide (CS₂) under basic conditions:

| Reaction | Conditions | Reference/Notes |

|---|---|---|

| 4-Nitrobenzyl morpholine + CS₂ + Base (e.g., K₂CO₃) | Room temperature to 80°C | Typical for dithiocarbamate synthesis, |

This reaction results in the formation of 4-nitrobenzyl morpholine-4-carbodithioate through nucleophilic attack of the morpholine nitrogen on CS₂, forming the dithiocarbamate linkage.

Detailed Research Findings and Data

Research-Based Synthesis Protocols

Multicomponent Approach: Recent studies have demonstrated multicomponent reactions involving morpholine derivatives, aromatic compounds, and CS₂, often proceeding under catalyst-free conditions at room temperature, yielding high purity products rapidly (within hours).

Example: A study reported the synthesis of morpholine-based dithiocarbamates by stirring morpholine with aromatic halides and CS₂ in acetone, followed by filtration and recrystallization, with yields often exceeding 60%.

Reaction Conditions and Yields

Data Tables Summarizing Preparation Parameters

Chemical Reactions Analysis

4-Nitrobenzyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 4-nitrobenzyl morpholine derivatives is their role in anticancer research. Studies have demonstrated that these compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of 4-(4-nitrobenzyl)morpholine derivatives, which were investigated for their anticancer properties. The crystal structure of these compounds was analyzed, revealing intermolecular interactions that contribute to their stability and biological activity .

Anticholinesterase Activity

Recent research has also focused on the anticholinesterase properties of morpholine-4-carbodithioate derivatives. A study synthesized novel derivatives bearing benzimidazole moieties, which were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that certain derivatives showed high inhibition percentages, suggesting potential therapeutic applications in treating Alzheimer's disease . The following table summarizes the inhibitory effects observed:

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| 2a | 33.93 | 29.69 | 69.0 |

| 2b | 64.69 | 58.12 | 45.5 |

| 2c | 50.00 | 40.00 | 60.0 |

Coordination Chemistry

Dithiocarbamate Ligands

Dithiocarbamate ligands, including those derived from morpholine-4-carbodithioate, are widely used in coordination chemistry due to their ability to form stable complexes with metal ions. These complexes have diverse applications, including catalysis and materials science. Research has shown that sodium morpholine-4-carbodithioate forms coordination polymers that can be utilized in dye production and agricultural chemicals . The structural characteristics of these complexes are crucial for understanding their reactivity and potential uses.

Synthesis and Characterization

The synthesis of 4-nitrobenzyl morpholine-4-carbodithioate typically involves multi-step reactions, often starting from easily accessible precursors like benzimidazoles or morpholine derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of synthesized compounds . The following table outlines key spectroscopic data for one of the synthesized derivatives:

| Spectroscopic Technique | Observed Values |

|---|---|

| IR (cm-1) | C=O: 1684; C=C: 1604-1423 |

| NMR (ppm) | δ 2.82 (CH3), δ 3.59 (NCH2) |

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Sodium and Potassium Morpholine-4-carbodithioate Salts

Structural Similarities: These compounds share the morpholine-4-carbodithioate backbone but replace the 4-nitrobenzyl group with alkali metal counterions (Na⁺ or K⁺). For example, sodium morpholine-4-carbodithioate crystallizes in a monoclinic system with a distorted tetrahedral geometry around the sodium ion . Similarly, potassium morpholine-4-carbodithioate monohydrate forms a bipyramidal coordination sphere with S and O atoms .

Functional Differences :

- Applications : The sodium and potassium salts are primarily used in metal precipitation processes (e.g., nickel hydroxide synthesis ), whereas 4-nitrobenzyl morpholine-4-carbodithioate is tailored for anticancer drug development .

- Reactivity : The nitrobenzyl derivative’s redox-active nitro group allows hypoxia-selective activation, a feature absent in the metal-bound salts.

Table 1: Structural and Functional Comparison

Nitrobenzyl Derivatives in Anticancer Therapeutics

4-Nitrobenzyl Camptothecin Derivatives : These compounds, such as 4-nitrobenzyl camptothecin, exhibit hypoxia-activated cytotoxicity. They show reduced baseline toxicity (IC₅₀ = 12.2 nM in K562 cells) compared to SN-38 (parent compound) but retain topoisomerase I inhibition . In contrast, this compound’s mechanism is less defined but likely involves enzyme inhibition or metal chelation in tumor microenvironments .

99mTc-Labeled Nitrobenzyl Probes : Used in SPECT/CT imaging, these probes (e.g., 4-nitrobenzyl sulfide-99mTc complexes) rely on nitro group reduction in hypoxic cells to trap metabolites intracellularly . While both classes exploit nitrobenzyl redox chemistry, the morpholine derivative’s dithiocarbamate group may enhance metal-binding specificity for therapeutic applications.

Sulfur-Containing Nitrobenzyl Compounds

4-Nitrobenzylsulfanyl Quinazolines: Example: 4-Cyclohexylamino-2-[(4-nitrobenzyl)sulfanyl]quinazoline. These compounds combine a quinazoline core with a 4-nitrobenzylsulfanyl group, demonstrating anticancer activity via kinase inhibition . Unlike the morpholine derivative, their activity stems from the quinazoline scaffold, with the nitrobenzyl group modulating solubility or targeting.

Biological Activity

4-Nitrobenzyl morpholine-4-carbodithioate is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring connected to a nitrobenzyl group and a carbodithioate moiety. This unique configuration may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes, particularly cholinesterases, which play a crucial role in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

Antimicrobial Activity

Research indicates that nitrobenzoate-derived compounds, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi.

Anticancer Properties

Nitrobenzoate compounds are also noted for their anticancer activities. They have been reported to suppress tumor cell proliferation and induce apoptosis in cancer cells. Specifically, studies have shown that these compounds can inhibit tumor-induced angiogenesis, which is critical for tumor growth and metastasis.

Enzymatic Inhibition Studies

A study conducted on similar nitrobenzoate derivatives demonstrated potent inhibitory effects on cholinesterase enzymes. For instance, derivatives containing morpholine showed enhanced selectivity towards butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Cytotoxicity Assessments

In vitro assays utilizing the MTT method have indicated that this compound exhibits low cytotoxicity against healthy cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic use .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing 4-nitrobenzyl morpholine-4-carbodithioate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution between morpholine-4-carbodithioate and 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide or chloride) in anhydrous solvents like THF or DCM. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of morpholine-4-carbodithioate to 4-nitrobenzyl halide ensures minimal side products.

- Temperature control : Reactions are conducted at 0–5°C to suppress hydrolysis of the dithiocarbamate group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. How can crystallographic data for this compound derivatives guide structural analysis?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example:

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR confirm the dithiocarbamate (-NCS) linkage (δ ~195 ppm for C=S) and nitrobenzyl aromatic protons (δ 8.2–8.5 ppm) .

- FTIR : Peaks at 1520 cm (NO stretching) and 980 cm (C=S) validate functional groups .

- Mass spectrometry : ESI-MS typically shows [M+H] ions with isotopic patterns consistent with sulfur and bromine (if substituted) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for morpholine-4-carbodithioate derivatives be resolved?

Discrepancies in unit cell parameters or hydrogen-bonding networks often arise from:

- Polymorphism : Different crystallization solvents (e.g., ethanol vs. DMSO) may yield alternate packing modes .

- Thermal motion : High displacement parameters in the nitrobenzyl group suggest dynamic disorder; TWINABS or SADABS corrections are applied during data integration .

- Validation tools : The CIFcheck module in WinGX identifies outliers in bond lengths/angles, ensuring compliance with expected values (e.g., C-S bond: 1.68 ± 0.02 Å) .

Q. What methodologies optimize RAFT polymerization using morpholine-4-carbodithioate derivatives as chain-transfer agents (CTAs)?

Key parameters from analogous systems (e.g., prop-2-ynyl morpholine-4-carbodithioate):

Q. How do computational methods enhance the interpretation of bioactivity in morpholine-4-carbodithioate derivatives?

Molecular docking (e.g., AutoDock Vina ) and DFT calculations (e.g., Gaussian 09 ) predict interactions with biological targets:

- Docking : The nitro group’s electron-withdrawing effect enhances binding to enzyme active sites (e.g., carbonic anhydrase) via H-bonding with His94 .

- DFT : HOMO-LUMO gaps (~4.5 eV) correlate with stability in physiological conditions, guiding analog design for antimicrobial studies .

Q. What strategies address low yields in the synthesis of halogen-substituted derivatives?

For bromo/fluoro analogs (e.g., 6-bromo-2-oxochromen-4-yl derivatives):

- Halogen source : Use NBS (N-bromosuccinimide) over Br to reduce side reactions.

- Protecting groups : Temporarily shield the dithiocarbamate group with Boc during halogenation .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yield by 15–20% .

Methodological Notes

- Crystallography : Always validate SCXRD data against Platon /CHECKCIF to detect missed symmetry or solvent voids .

- Polymerization : Use SEC-MALS for absolute molecular weight determination, avoiding assumptions in conventional calibration .

- Safety : Nitrobenzyl derivatives are irritants; handle under N with PPE (gloves, goggles) as per GHS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.